molecular formula C20H20N4O4 B6536961 N-(3-acetamidophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide CAS No. 1021211-86-8

N-(3-acetamidophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide

Cat. No.: B6536961
CAS No.: 1021211-86-8
M. Wt: 380.4 g/mol
InChI Key: DLRDBYKGQZVEPM-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide is a small-molecule compound featuring a 1,6-dihydropyridazinone core substituted at position 3 with a furan-2-yl group. The dihydropyridazinone moiety is linked via a butanamide chain to a 3-acetamidophenyl group.

Properties

IUPAC Name

N-(3-acetamidophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-14(25)21-15-5-2-6-16(13-15)22-19(26)8-3-11-24-20(27)10-9-17(23-24)18-7-4-12-28-18/h2,4-7,9-10,12-13H,3,8,11H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRDBYKGQZVEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The compound shares a 1,6-dihydropyridazinone core with several analogs, but differences in substituents and side chains significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₁H₂₁N₃O₄ 379.42 g/mol - 3-Acetamidophenyl
- 3-(Furan-2-yl)
Potential H-bonding (acetamido, carbonyl), moderate lipophilicity
Compound X (CPX) C₁₉H₂₀N₆O₄ 396.40 g/mol - Ethyl linker
- 6-Oxo-1,6-dihydropyridin-3-yl
High binding affinity (−8.1 kcal/mol) for antibody CDR3 regions
BG15192 C₂₁H₂₀ClN₃O₂ 381.86 g/mol - 2-Chlorophenyl
- 4-Methylphenyl
Increased lipophilicity (Cl, methyl groups); unmeasured affinity
F443-0467 C₃₀H₂₉N₃O₅ 527.58 g/mol - 4-Methoxyphenylmethoxy
- 4-Phenylbutan-2-yl
Enhanced solubility (methoxy groups); bulky substituents may limit target access

Substituent Effects on Activity

  • Dihydropyridazinone Core: Common to all compounds, this moiety is critical for binding interactions. The 6-oxo group may engage in hydrogen bonding with target proteins .
  • 3-Acetamidophenyl vs. 2-Chlorophenyl (BG15192) : The acetamido group in the target compound likely enhances solubility and H-bonding compared to the electron-withdrawing Cl in BG15192, which may reduce polar interactions .
  • Furan-2-yl vs.
  • Butanamide vs. Ethyl Linker (CPX) : The longer butanamide chain in the target compound may improve conformational flexibility, allowing optimal positioning of the 3-acetamidophenyl group for binding .

Binding Affinity and Solubility Insights

  • Compound X (CPX) demonstrated the highest binding affinity (−8.1 kcal/mol) in a screen of 83,846 compounds, attributed to its dihydropyridazinone and furan interactions . While the target compound shares these features, its acetamidophenyl group may further optimize solubility and target engagement.

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